2-Bromo-3-methylbut-2-en-1-ol
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Overview
Description
2-Bromo-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C5H9BrO. It is a brominated alcohol with a double bond in its structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
The brominated derivative, 2-Bromo-3-methylbut-2-en-1-ol, could potentially undergo various organic reactions due to the presence of the bromine atom and the double bond. For example, it could participate in elimination reactions to form alkenes, or in substitution reactions where the bromine atom is replaced by other groups .
Please consult with a chemical expert or conduct further research for more specific and detailed information. If you’re conducting an experiment, please make sure to follow all safety guidelines and protocols. The compound has a warning signal with hazard statements including H227, H302, H312, H315, H319, H335 . These indicate that the compound is combustible, harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methylbut-2-en-1-ol can be synthesized through the bromination of 3-methylbut-2-en-1-ol. The reaction typically involves the addition of bromine to the double bond of 3-methylbut-2-en-1-ol in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the bromination reaction is conducted under controlled conditions. The process includes the use of catalysts to enhance the reaction rate and yield. The product is then separated and purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methylbut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the brominated alcohol to a non-brominated alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Non-brominated alcohols.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-3-methylbut-2-en-1-ol is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme reactions and metabolic pathways.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-2-en-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-2-methylpropane: Contains a bromine atom but lacks the double bond and hydroxyl group, leading to different reactivity.
2-Methyl-3-buten-1-ol: Similar structure but without the bromine atom, affecting its chemical properties.
Uniqueness
2-Bromo-3-methylbut-2-en-1-ol is unique due to the presence of both a bromine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-3-methylbut-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCRAWYWIQETDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CO)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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